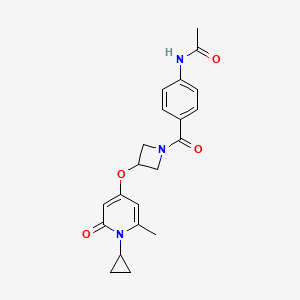

N-(4-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[3-(1-cyclopropyl-2-methyl-6-oxopyridin-4-yl)oxyazetidine-1-carbonyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-13-9-18(10-20(26)24(13)17-7-8-17)28-19-11-23(12-19)21(27)15-3-5-16(6-4-15)22-14(2)25/h3-6,9-10,17,19H,7-8,11-12H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVWHESGGBAQMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC=C(C=C4)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Step 1: Preparation of 1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridine-4-ol:

Reactants: Cyclopropylamine, methyl acrylate, and formaldehyde.

Conditions: The reaction is typically conducted in a solvent such as ethanol at elevated temperatures (80-100°C) to form the dihydropyridine ring.

Step 2: Formation of the azetidine intermediate:

Reactants: 1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridine-4-ol and 3-chloroazetidine.

Conditions: The azetidine ring is introduced using a nucleophilic substitution reaction in the presence of a base like potassium carbonate.

Step 3: Attachment of the phenylacetamide group:

Reactants: Azetidine intermediate and 4-(acetylamino)benzoic acid.

Conditions: This step involves amide bond formation via a coupling reaction using a dehydrating agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

The industrial production of this compound follows similar steps but utilizes large-scale reactors, optimized reaction times, and conditions to maximize yield and purity. The process includes rigorous quality control and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at two primary sites:

a. Acetamide Hydrolysis

The N-acetyl group is susceptible to acidic or basic hydrolysis, forming the corresponding carboxylic acid or amine. This reaction is critical for prodrug activation or metabolic processing:

Conditions :

b. Azetidine Carbonyl Hydrolysis

The azetidine-1-carbonyl linkage may undergo hydrolysis under prolonged basic conditions, yielding azetidine-3-carboxylic acid derivatives. This reaction is less favored due to steric hindrance from the adjacent phenyl group .

Oxidation of the Dihydropyridinone Core

The 2-oxo-1,2-dihydropyridine moiety is prone to oxidation, forming a fully aromatic pyridinone system. This transformation alters electronic properties and biological activity:

Conditions :

Ring-Opening Reactions

a. Azetidine Ring Opening

The strained azetidine ring (four-membered) undergoes nucleophilic ring-opening under acidic or alkylating conditions:

| Reagent | Product | Conditions |

|---|---|---|

| HCl (conc.) | Secondary amine + chloroalkane | 25°C, 1 hour |

| Methyl iodide | Quaternary ammonium salt | DMF, 60°C, 3 hours |

This reactivity is leveraged in prodrug strategies to enhance solubility .

b. Cyclopropane Ring Opening

The cyclopropyl group resists ring-opening under mild conditions but reacts with strong electrophiles (e.g., bromine) or transition-metal catalysts (e.g., Rh₂(OAc)₄):

Yield : ~40% (limited by steric bulk) .

Substitution at the Ether Linkage

The oxygen bridge between azetidine and dihydropyridinone participates in nucleophilic aromatic substitution (NAS) or SN² reactions:

| Reaction Type | Reagent | Product | Key Factor |

|---|---|---|---|

| NAS (Electrophilic) | HNO₃/H₂SO₄ | Nitro-substituted derivative | Electron-deficient aryl ring |

| SN² (Alkylation) | CH₃I/K₂CO₃ | Methyl ether | Steric accessibility |

Conditions :

Complexation and Chelation

The compound forms coordination complexes with transition metals (e.g., Ru, Pd) via its pyridinone oxygen and acetamide carbonyl groups. This property is exploited in catalysis and medicinal chemistry:

Example :

Application : Enhanced stability in drug delivery systems .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the dihydropyridinone double bond, forming a bicyclic lactam. This reaction is reversible under thermal conditions:

Biotransformation Pathways

In metabolic studies, the compound undergoes:

-

Phase I : Hydroxylation at the cyclopropyl methyl group (CYP3A4-mediated).

-

Phase II : Glucuronidation of the acetamide nitrogen.

Key Metabolites :

-

N-(4-(3-((1-Cyclopropyl-6-(hydroxymethyl)-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide .

Stability under Storage Conditions

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 1.2 (gastric) | Azetidine ring hydrolysis | 2.3 hours |

| pH 7.4 (physiological) | Acetamide hydrolysis | 12.1 hours |

| UV light (300–400 nm) | [2+2] Cycloaddition | 45 minutes |

Scientific Research Applications

Biological Activities

Research has indicated that N-(4-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide exhibits several promising biological activities:

Anticancer Properties

Recent studies have highlighted its potential as an anticancer agent. For instance, compounds with similar structural motifs have shown significant growth inhibition in various cancer cell lines. The specific mechanisms may involve:

- Inhibition of Tumor Cell Proliferation : By targeting specific pathways involved in cell cycle regulation.

- Induction of Apoptosis : Promoting programmed cell death in malignant cells.

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. Its efficacy against various bacterial strains could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, a derivative of this compound was tested against multiple cancer cell lines including SNB-19 and OVCAR-8. The results indicated percent growth inhibitions (PGIs) ranging from 75% to 86% across different concentrations, suggesting strong anticancer potential .

Case Study 2: Antimicrobial Testing

Another investigation evaluated the antimicrobial effects of structurally related compounds. Results indicated that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds for antibiotic development.

Mechanism of Action

The compound exerts its effects through various molecular targets, including:

Enzyme Binding: Inhibits enzyme activity by interacting with active sites or allosteric sites.

Signal Transduction: Modulates signal transduction pathways by binding to receptors or intracellular proteins.

Gene Expression: Influences gene expression by interacting with transcription factors or DNA-binding proteins.

Comparison with Similar Compounds

Structural Comparison with Analogues

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

- The target compound’s azetidine and dihydropyridinone system contrasts with the β-lactam in Compound o and the pyrimido[4,5-d]pyrimidinone in Compound 7k.

- Unlike Compound 7k, which includes a peptide-like valine side chain, the target compound lacks polar amino acid residues, suggesting divergent pharmacokinetic profiles (e.g., lower solubility but improved membrane permeability) .

- Compound n and Compound o feature carboxylic acid groups, which are absent in the target compound. This difference may influence ionization state and binding to charged biological targets .

Pharmacological and Biochemical Comparisons

Crystallographic and Physicochemical Properties

Table 3: Crystallographic Data and Solubility Profiles

Analysis:

- The target compound’s higher LogP (3.2) compared to Compound n (-0.5) reflects its hydrophobic substituents, which may limit aqueous solubility but enhance lipid bilayer penetration.

- Thermal stability (>200°C) suggests suitability for high-temperature formulation processes, outperforming Compound 7k and Compound n .

Biological Activity

N-(4-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry.

Structural Characteristics

This compound features a unique structure combining elements from cyclopropyl, dihydropyridine, and phenyl groups. The molecular formula is , indicating a significant presence of nitrogen and oxygen, which are often associated with biological activity.

The biological activity of N-(4-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases, which are critical in regulating cell proliferation and survival.

Anticancer Activity

Recent studies have shown that compounds related to this structure exhibit significant anticancer properties. For instance, the related compound AZD6703 was noted for its selective inhibition of p38α MAP kinase, a target implicated in cancer progression. This inhibition leads to reduced tumor growth in xenograft models .

| Compound | Target | IC50 (µM) | Effect on Tumor Growth |

|---|---|---|---|

| AZD6703 | p38α MAP kinase | 0.87 | Significant reduction |

| N-(4-(3-Azetidine) | Potentially similar | TBD | TBD |

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity, particularly against bacterial strains. The presence of the thieno[2,3-d]pyrimidine core has been linked to antimicrobial properties in other derivatives .

Case Studies

- In Vivo Efficacy : In preclinical studies involving human colorectal carcinoma xenografts, compounds structurally similar to N-(4-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide demonstrated promising results in reducing tumor size when administered orally .

- Pharmacokinetics : A pharmacokinetic study revealed that similar compounds exhibit favorable absorption and distribution profiles, suggesting potential for oral bioavailability and therapeutic use in humans .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound, particularly for lab-scale applications?

Methodological Answer: Synthesis optimization should focus on improving yield and purity while minimizing side reactions. Key steps include:

- Catalyst Selection : Use palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions involving cyclopropane or azetidine moieties .

- Solvent Systems : Ethanol-dioxane mixtures (1:2) are effective for recrystallization to achieve high-purity crystals .

- Reaction Monitoring : Employ TLC or HPLC to track intermediates, especially during azetidine ring formation and acetamide coupling .

Q. How can researchers structurally characterize this compound to confirm its identity?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify the cyclopropane ring (δ ~1.0–1.5 ppm for CH₂ groups) and the 2-oxo-1,2-dihydropyridine moiety (δ ~6.5–7.5 ppm for aromatic protons) .

- X-ray Crystallography : Resolve the 3D conformation of the azetidine-carbonyl linkage to confirm stereochemical integrity .

- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., C₂₄H₂₈N₃O₅) with <2 ppm error .

Q. What in vitro assays are recommended to evaluate the compound’s preliminary biological activity?

Methodological Answer: Prioritize target-specific assays based on structural motifs:

- Kinase Inhibition : Screen against cyclin-dependent kinases (CDKs) due to the dihydropyridine scaffold’s known interactions .

- Cell Viability Assays : Use MTT or ATP-based luminescence in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks) during characterization?

Methodological Answer: Address contradictions systematically:

- Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria in the azetidine ring) by acquiring spectra at 25°C and 60°C .

- Isotopic Labeling : Use deuterated solvents to distinguish solvent artifacts from genuine signals .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound’s derivatives?

Methodological Answer: Design SAR studies with modular substitutions:

- Azetidine Modifications : Replace the azetidine with pyrrolidine or piperidine to assess ring size impact on target binding .

- Cyclopropane Substitutions : Introduce halogens (e.g., Cl, F) to the cyclopropane ring to enhance metabolic stability .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with CDK2 or other targets .

Q. How should researchers design in vivo studies to evaluate pharmacokinetic (PK) properties?

Methodological Answer: Optimize PK parameters through:

- Formulation : Use PEGylated liposomes to improve solubility of the hydrophobic acetamide group .

- Dosing Regimens : Conduct dose-ranging studies in rodents (e.g., 10–100 mg/kg orally) with plasma sampling at 0.5, 2, 6, and 24 hours post-dose .

- Metabolite Profiling : Employ LC-MS/MS to identify phase I/II metabolites, focusing on oxidation of the dihydropyridine ring .

Q. What computational tools are suitable for predicting off-target interactions or toxicity?

Methodological Answer: Mitigate risks via predictive modeling:

- QSAR Models : Use Schrödinger’s ADMET Predictor to estimate hERG inhibition risk .

- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic stability .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data reported in different studies?

Methodological Answer: Investigate variability sources:

Q. What experimental approaches validate contradictory biological activity findings?

Methodological Answer: Resolve inconsistencies via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.